molecular formula C25H28N4O3S B2506995 N-(3-乙基苯基)-1-(6-甲苯磺酰基哒嗪-3-基)哌啶-4-甲酰胺 CAS No. 1021261-59-5

N-(3-乙基苯基)-1-(6-甲苯磺酰基哒嗪-3-基)哌啶-4-甲酰胺

货号 B2506995
CAS 编号: 1021261-59-5
分子量: 464.58
InChI 键: MSVMOZPBSUNTCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be related to various heterocyclic and amide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a base compound that is functionalized through various chemical reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves the acylation of 4-aminopyridine followed by deprotection and salt formation . Similarly, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide includes the introduction of a radioisotope via an aryllithium reaction . These methods suggest that the synthesis of N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide could also involve steps such as acylation, deprotection, and the introduction of specific functional groups to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires careful analysis to determine. The papers provided discuss the structure of synthesized compounds established from analytical and spectral data . For the compound , similar analytical techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure and ensure the correct synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and can include reactions with hydrazine hydrate, formamide, benzoyl isothiocyanate, and various acids and bases . These reactions lead to the formation of different derivatives and structural motifs. The compound N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide would also be expected to undergo similar reactions during its synthesis, potentially involving the addition of tosyl groups, formation of amide bonds, and the introduction of the piperidine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The provided papers do not directly discuss these properties, but it can be inferred that similar compounds would have properties that are influenced by their molecular structure, such as the presence of aromatic rings, amide bonds, and heteroatoms . These features can affect the compound's reactivity, solubility in different solvents, and its potential biological activity.

科学研究应用

抗血管生成和 DNA 切割研究

Kambappa 等人 (2017) 进行的一项研究探索了一系列新型 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物。这些衍生物显示出显着的抗血管生成和 DNA 切割活性,表明它们具有作为抗癌剂的潜力,因为它们能够阻断血管形成并与 DNA 相互作用 (Kambappa 等人,2017)

甘氨酸转运蛋白 1 抑制

Yamamoto 等人 (2016) 发现了一种化合物,1-甲基-N-(丙烷-2-基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺,作为一种有效的甘氨酸转运蛋白 1 (GlyT1) 抑制剂。这一发现表明哌啶-4-甲酰胺衍生物在调节大脑中神经递质水平方面具有潜力,这可能对神经系统疾病产生影响 (Yamamoto 等人,2016)

HIV-1 逆转录酶抑制

Tang 等人 (2010) 的研究涉及 N-苯基哌啶类似物的合成,从而鉴定了针对 HIV-1 和耐药突变病毒的有效化合物。这些发现突出了哌啶-4-甲酰胺衍生物在抗病毒治疗中的潜力 (Tang 等人,2010)

大麻素受体拮抗作用

Lan 等人 (1999) 专注于作为大麻素受体拮抗剂的吡唑衍生物,强调哌啶基甲酰胺对于有效和选择性活性至关重要。这项研究对于理解这些化合物如何调节大麻素受体活性至关重要,这具有治疗意义 (Lan 等人,1999)

镇痛活性

Nie 等人 (2020) 研究了 N-(4-叔丁基苯基)-4-(3-氯吡啶-2-基)哌嗪-1-甲酰胺 (BCTC),一种有效的 TRPV1 拮抗剂,及其镇痛活性的类似物。这项研究有助于我们了解哌啶-4-甲酰胺衍生物如何在疼痛管理中使用 (Nie 等人,2020)

抗分枝杆菌活性

Lv 等人 (2017) 合成了新型咪唑并[1,2-a]吡啶-3-甲酰胺衍生物,包括哌啶-4-甲酰胺,显示出对药敏和耐药 MTB 菌株的显着活性。这些发现与开发新的结核病治疗方法相关 (Lv 等人,2017)

属性

IUPAC Name

N-(3-ethylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-3-19-5-4-6-21(17-19)26-25(30)20-13-15-29(16-14-20)23-11-12-24(28-27-23)33(31,32)22-9-7-18(2)8-10-22/h4-12,17,20H,3,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMOZPBSUNTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。